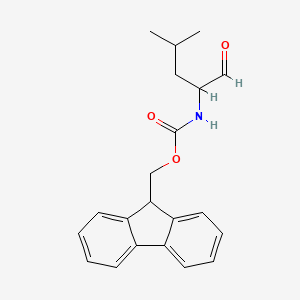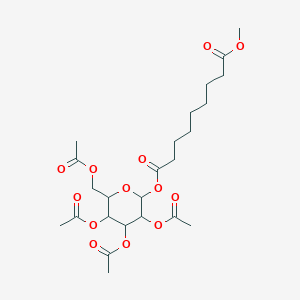
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is a highly potent carbohydrate intermediate. It holds immense significance in the realm of biomedicine, particularly in the synthesis of drugs that combat glycosylation-related ailments such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside typically involves the esterification of octanoic acid with 2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of methanol as a solvent and a catalyst to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as chromatography ensures the removal of impurities and the isolation of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl groups can be substituted using nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is extensively used in scientific research due to its versatility and potency. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies related to glycosylation processes and enzyme-substrate interactions.
Medicine: Integral in the development of therapeutic agents for glycosylation-related diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside involves its role as a substrate in glycosylation reactions. It interacts with specific enzymes, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the synthesis of glycoproteins and glycolipids, which are essential for various biological functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Methyl 8-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)octanoate
Uniqueness
8-Methoxycarbonyloctanoyl2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside stands out due to its specific structure, which allows it to be a highly effective intermediate in the synthesis of therapeutic agents. Its unique combination of functional groups provides versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C24H36O13 |
|---|---|
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
1-O-methyl 9-O-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] nonanedioate |
InChI |
InChI=1S/C24H36O13/c1-14(25)32-13-18-21(33-15(2)26)22(34-16(3)27)23(35-17(4)28)24(36-18)37-20(30)12-10-8-6-7-9-11-19(29)31-5/h18,21-24H,6-13H2,1-5H3 |
Clave InChI |
OEKGNKBFJPVGPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




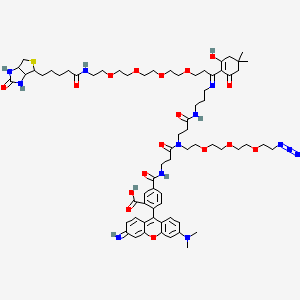
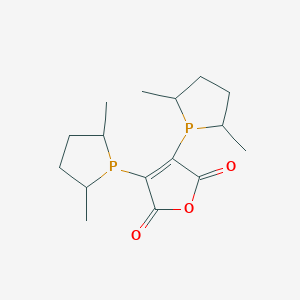
![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)
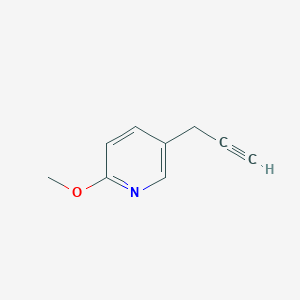
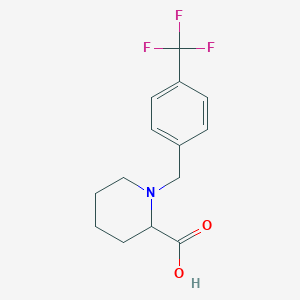

![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
